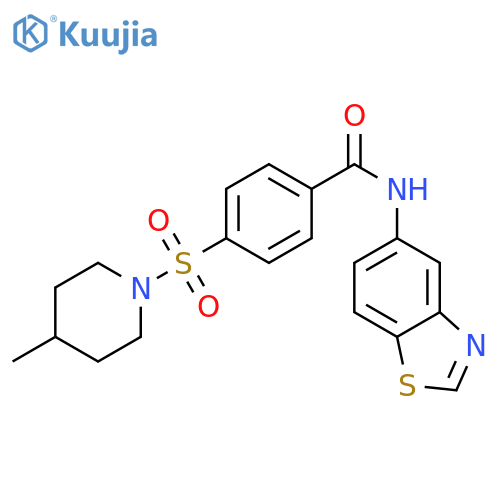

Cas no 941877-60-7 (N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide)

941877-60-7 structure

商品名:N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

CAS番号:941877-60-7

MF:C20H21N3O3S2

メガワット:415.529042005539

CID:5499580

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide

-

- インチ: 1S/C20H21N3O3S2/c1-14-8-10-23(11-9-14)28(25,26)17-5-2-15(3-6-17)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-14H,8-11H2,1H3,(H,22,24)

- InChIKey: HXJMZYBFTYSZPV-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=C2SC=NC2=C1)(=O)C1=CC=C(S(N2CCC(C)CC2)(=O)=O)C=C1

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2806-0211-3mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-50mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-2mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-5mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-5μmol |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-75mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-15mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-40mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-10μmol |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2806-0211-30mg |

N-(1,3-benzothiazol-5-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide |

941877-60-7 | 90%+ | 30mg |

$119.0 | 2023-05-16 |

N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

941877-60-7 (N-(1,3-benzothiazol-5-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide) 関連製品

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量